

Thermodynamic Properties of 4-Butylcyclohexanol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Butylcyclohexanol**

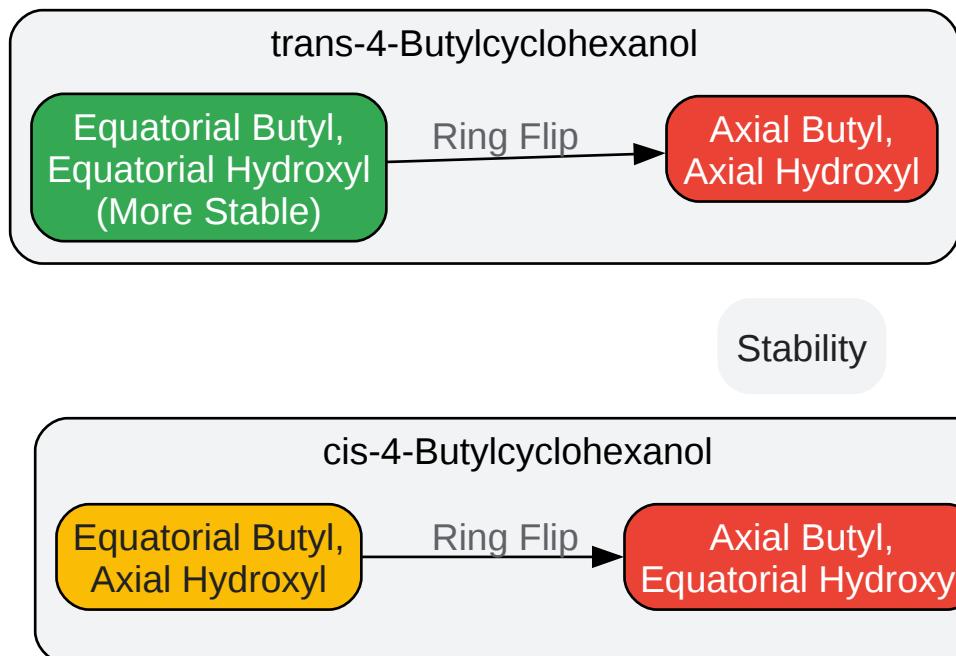
Cat. No.: **B1275744**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermodynamic properties of the cis- and trans-isomers of **4-butylcyclohexanol**. Understanding these properties is crucial for applications in medicinal chemistry, materials science, and chemical synthesis, where the conformational isomerism of the cyclohexyl ring significantly influences molecular interactions and bulk properties. This document provides a compilation of available quantitative data, detailed experimental protocols for their determination, and visualizations of key concepts.

Core Thermodynamic Data


The thermodynamic properties of the cis- and trans-isomers of **4-butylcyclohexanol** are distinct due to the different spatial arrangements of the butyl and hydroxyl groups on the cyclohexane ring. The trans-isomer, with both bulky groups in the equatorial position, is generally the more stable conformer.

Property	cis-4-Butylcyclohexanol	trans-4-Butylcyclohexanol
Molar Mass	156.27 g/mol	156.27 g/mol
Melting Point	83 °C[1]	77.0 to 81.0 °C
Boiling Point	214.2 °C at 760 mmHg[1]	214.2 °C at 760 mmHg
Vapor Pressure	0.035 mmHg at 25 °C[1]	0.74-29 Pa at 20-50 °C
Density	0.92 g/cm ³ [1]	0.92 g/cm ³

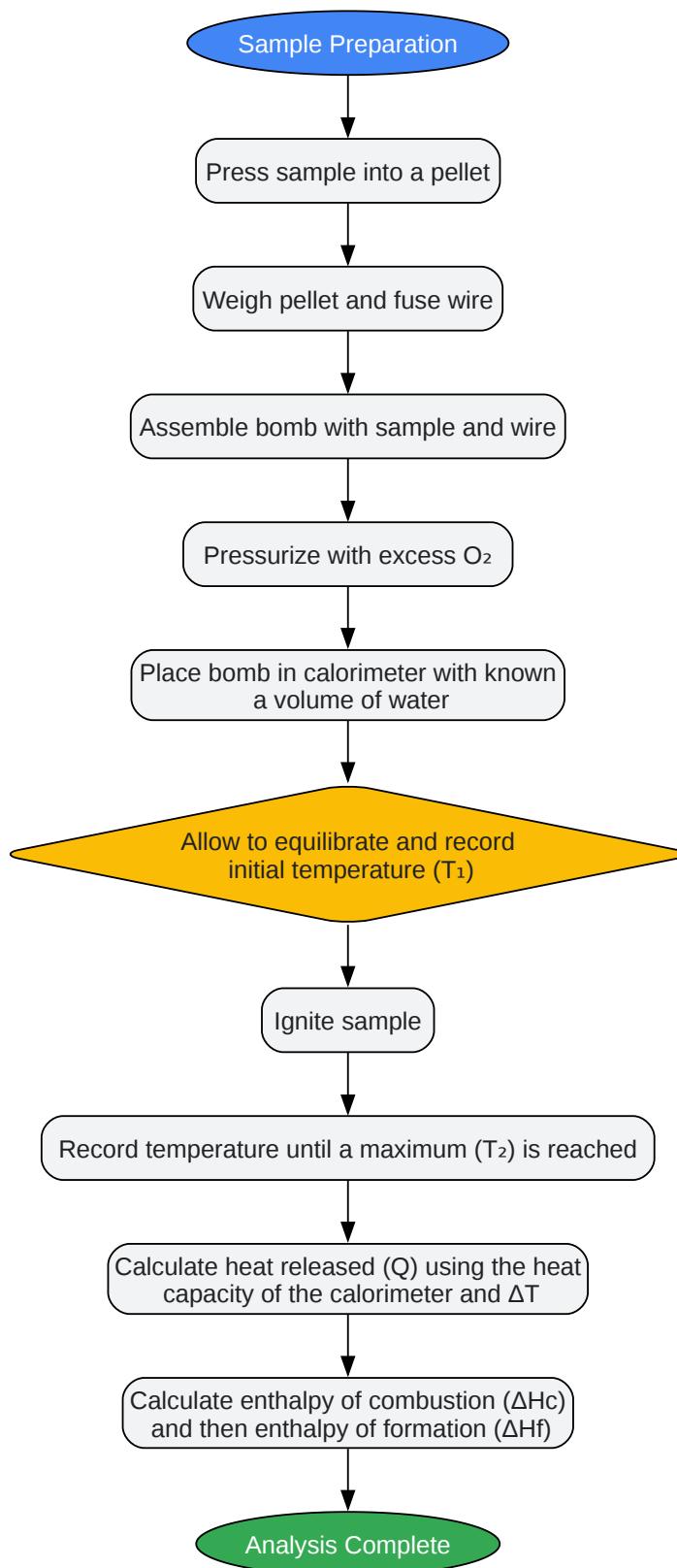
Note: Critically evaluated thermodynamic data such as enthalpy of formation, standard entropy, and heat capacity for the individual isomers are available in the NIST/TRC Web Thermo Tables. However, direct access to these specific numerical values was not available in the public domain at the time of this compilation.

Conformational Stability

The difference in stability between the cis and trans isomers of **4-butylcyclohexanol** arises from the conformational preferences of the substituents on the cyclohexane chair.

[Click to download full resolution via product page](#)

Conformational equilibria of cis- and trans-**4-butylcyclohexanol**.


In the trans-isomer, both the bulky tert-butyl group and the hydroxyl group can occupy equatorial positions, minimizing steric strain from 1,3-diaxial interactions. In the cis-isomer, one substituent must be in an axial position, leading to higher conformational energy. The large A-value of the tert-butyl group strongly disfavors an axial position, making the conformation with an equatorial butyl group and an axial hydroxyl group the most stable for the cis-isomer.

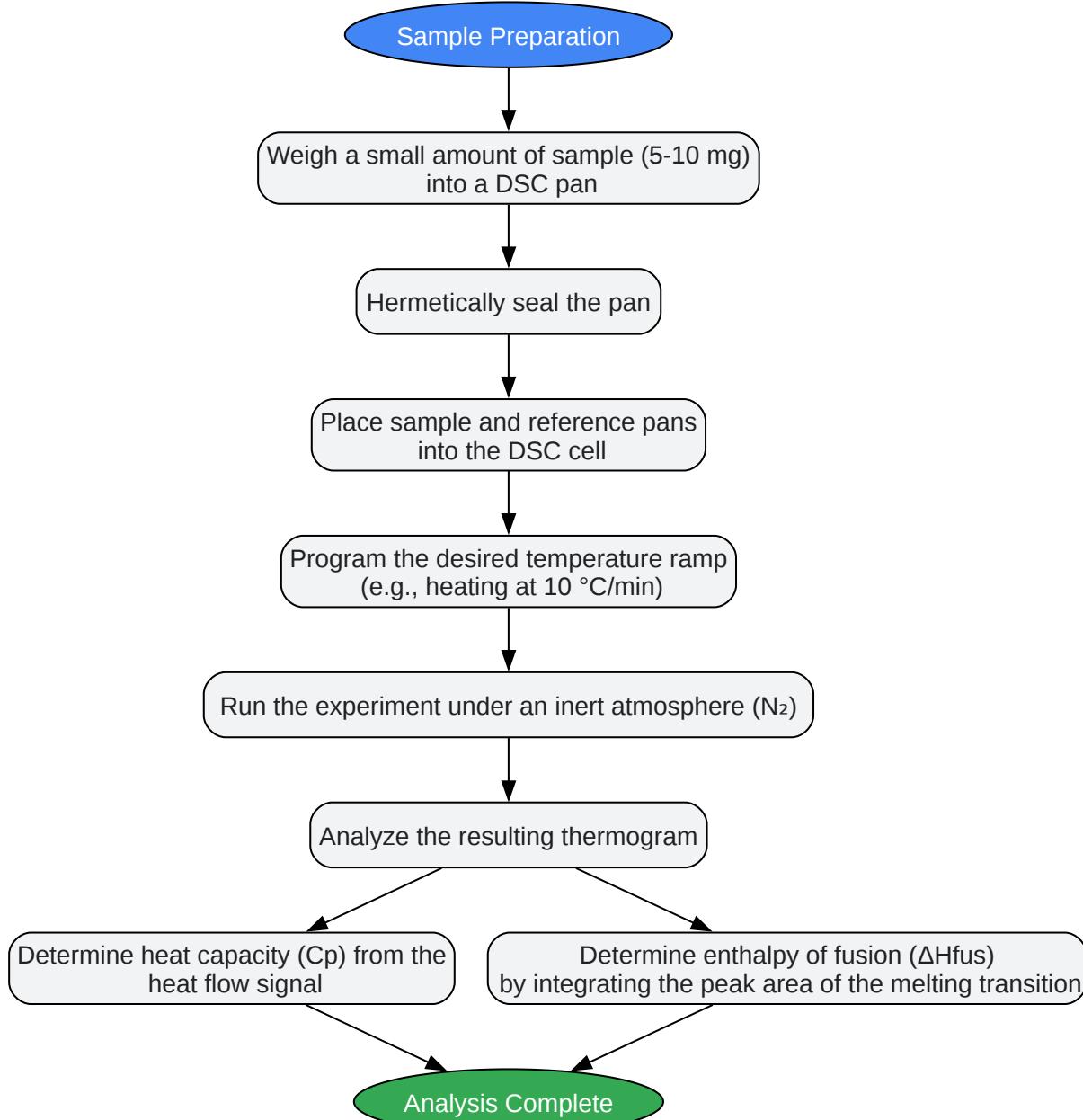
Experimental Protocols

The determination of the thermodynamic properties of the **4-butylcyclohexanol** isomers involves several key experimental techniques.

Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of combustion is determined using a bomb calorimeter. From this, the standard enthalpy of formation can be calculated using Hess's Law.

[Click to download full resolution via product page](#)


Workflow for Bomb Calorimetry.

Detailed Methodology:

- Sample Preparation: A known mass of the **4-butylcyclohexanol** isomer is pressed into a pellet.
- Bomb Assembly: The pellet is placed in a sample holder within the bomb, and a fuse wire of known length and mass is attached to the electrodes, making contact with the sample.
- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated bucket. A stirrer ensures uniform temperature distribution.
- Temperature Measurement: The initial temperature of the water is recorded with high precision.
- Ignition: The sample is ignited by passing an electric current through the fuse wire.
- Data Acquisition: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Calculations: The heat released by the combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire. The standard enthalpy of combustion is then determined. Using known standard enthalpies of formation for CO₂ and H₂O, the standard enthalpy of formation of the isomer is calculated.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

DSC is a powerful technique for measuring heat flow to or from a sample as a function of temperature or time. It is used to determine heat capacity and the enthalpy of phase transitions, such as fusion (melting).

[Click to download full resolution via product page](#)

Workflow for Differential Scanning Calorimetry.

Detailed Methodology:

- Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the **4-butylcyclohexanol** isomer is placed in an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.
- Temperature Program: A temperature program is set, which typically involves a controlled heating rate (e.g., 10 °C/min) over the temperature range of interest.
- Data Collection: The DSC instrument measures the differential heat flow between the sample and the reference as they are heated.
- Data Analysis:
 - Heat Capacity: The heat capacity at a given temperature is determined from the heat flow signal, the heating rate, and the sample mass.
 - Enthalpy of Fusion: The thermogram will show a peak corresponding to the melting of the sample. The area under this peak is integrated to determine the enthalpy of fusion (ΔH_{fus}).

Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation. For low-volatility solids like **4-butylcyclohexanol**, a Knudsen effusion method or a static vapor pressure measurement can be employed.

Static Method - Detailed Methodology:

- Sample Preparation: A purified sample of the isomer is placed in a temperature-controlled cell.

- Evacuation: The cell is evacuated to remove air and any volatile impurities.
- Equilibration: The cell is brought to a specific temperature, and the system is allowed to reach equilibrium between the condensed and vapor phases.
- Pressure Measurement: The vapor pressure at that temperature is measured using a high-sensitivity pressure transducer.
- Temperature Variation: Steps 3 and 4 are repeated at several different temperatures.
- Data Analysis: A plot of the natural logarithm of the vapor pressure ($\ln P$) versus the inverse of the absolute temperature ($1/T$) is created. According to the Clausius-Clapeyron equation, the slope of this line is equal to $-\Delta H_{\text{vap}}/R$, where R is the ideal gas constant. This allows for the calculation of the enthalpy of vaporization (ΔH_{vap}).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Thermodynamic Properties of 4-Butylcyclohexanol Isomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1275744#thermodynamic-properties-of-4-butylcyclohexanol-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com